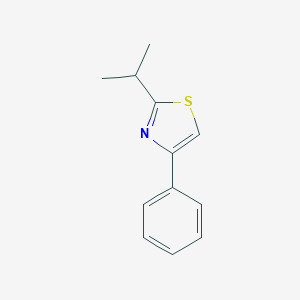
Thiazole, 2-(1-methylethyl)-4-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazole, 2-(1-methylethyl)-4-phenyl-, also known as Thiazole, 2-(1-methylethyl)-4-phenyl-, is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiazole, 2-(1-methylethyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazole, 2-(1-methylethyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
Recent studies have indicated that thiazole compounds exhibit promising antibacterial properties. For instance, novel thiazole derivatives synthesized from aminothiazole demonstrated effective antibacterial activity against various strains. The compound's structural modifications, particularly the introduction of different substituents, significantly influenced its antibacterial efficacy.
Case Study:
A study synthesized a series of thiazole derivatives and evaluated their antibacterial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL, indicating strong antibacterial potential .
2. Anticancer Properties
Thiazoles have been extensively studied for their anticancer activities. Compounds derived from thiazole structures have shown effectiveness against various cancer cell lines, including lung adenocarcinoma and glioblastoma.
Data Table: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 19 | A549 (Lung) | 23.30 | High |
| Compound 20 | U251 (Glioblastoma) | 15.00 | Moderate |
| Compound 21 | WM793 (Melanoma) | 10–30 | High |
In one notable case, the derivative N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides displayed significant selectivity against the NIH/3T3 mouse embryoblast cell line with an IC50 value of 23.30 ± 0.35 mM .
3. Anti-inflammatory Effects
Thiazole derivatives have also been investigated for their potential as anti-inflammatory agents. A specific study focused on the dual inhibition of fatty acid amide hydrolase (FAAH) and soluble epoxide hydrolase (sEH), both of which are involved in pain modulation.
Case Study:
The compound SW-17, a thiazole-based dual inhibitor, was tested for its ability to alleviate orofacial inflammatory pain in female rats. Although it did not significantly reduce pain in this model, it demonstrated a promising structure-activity relationship that could lead to more effective analogs .
Structure-Activity Relationship (SAR)
The effectiveness of thiazole derivatives is often linked to their structural characteristics. Modifications such as substituent placement and functional group variations can greatly influence their biological activities.
Key Findings:
Properties
CAS No. |
19968-51-5 |
|---|---|
Molecular Formula |
C12H13NS |
Molecular Weight |
203.31 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C12H13NS/c1-9(2)12-13-11(8-14-12)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
IIINACKGVRAZSE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C1=NC(=CS1)C2=CC=CC=C2 |
Synonyms |
2-Isopropyl-4-phenylthiazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















